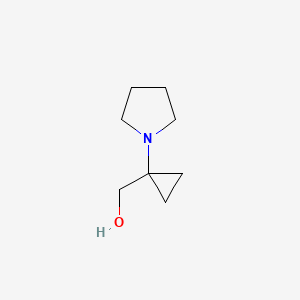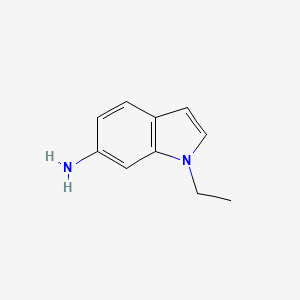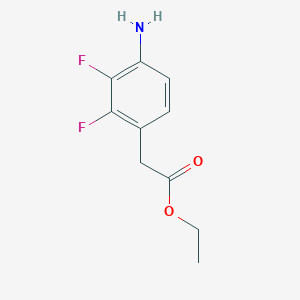
2-(2-Methoxypyridin-3-yl)acetonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
MPAN serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the methoxypyridine moiety into various molecular frameworks, which is valuable in synthesizing complex organic compounds. The methoxypyridine group can participate in cross-coupling reactions, contributing to the creation of new carbon-nitrogen bonds .
Pharmaceutical Research
In pharmaceutical research, MPAN is utilized to develop novel drug candidates. Its incorporation into drug molecules can enhance pharmacokinetic properties and improve drug-receptor interactions. This compound is particularly useful in the synthesis of small-molecule drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
Agrochemical Development
MPAN’s chemical structure is beneficial for creating agrochemicals, such as pesticides and herbicides. Its pyridine ring can mimic natural plant hormones, making it an effective component in designing compounds that regulate plant growth or protect crops from pests .
Material Science
In material science, MPAN can be used to synthesize new organic materials with potential applications in electronics and photonics. Its ability to form stable, conjugated systems is advantageous for creating materials with specific optical and electronic properties .
Catalysis
MPAN is explored as a ligand in catalysis. Its nitrogen atoms can coordinate to metal centers, forming complexes that catalyze various chemical reactions. This is particularly relevant in the development of environmentally friendly catalytic processes .
Analytical Chemistry
As an analytical reagent, MPAN is employed in chromatography and spectrometry. It can act as a derivatization agent, modifying compounds to enhance their detection and quantification in complex mixtures .
Eigenschaften
IUPAC Name |
2-(2-methoxypyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGNRNRLVJUPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl]-4-[[(3S)-3-(dimethylamino)-1-pyrrolidinyl]methyl]-3-(trifluoromethyl)-benzamide, (HCl salt)](/img/structure/B1647685.png)






![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoate](/img/structure/B1647708.png)

![2-Pyridinemethanol,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647717.png)


